molecular formula C14H12N2OS B4326459 4-(1H-1,3-BENZIMIDAZOL-1-YLMETHYL)-5-METHYL-2-THIOPHENECARBALDEHYDE

4-(1H-1,3-BENZIMIDAZOL-1-YLMETHYL)-5-METHYL-2-THIOPHENECARBALDEHYDE

Cat. No.: B4326459
M. Wt: 256.32 g/mol
InChI Key: RJUCUCYKIWQQAC-UHFFFAOYSA-N
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Description

4-(1H-1,3-Benzimidazol-1-Ylmethyl)-5-Methyl-2-Thiophenecarbaldehyde is a heterocyclic organic compound featuring a benzimidazole core linked via a methylene group to a substituted thiophene ring. The thiophene moiety is further functionalized with a methyl group at position 5 and a carbaldehyde group at position 2. This structural arrangement confers unique electronic and steric properties, making it a versatile intermediate in medicinal chemistry and materials science.

Properties

IUPAC Name

4-(benzimidazol-1-ylmethyl)-5-methylthiophene-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2OS/c1-10-11(6-12(8-17)18-10)7-16-9-15-13-4-2-3-5-14(13)16/h2-6,8-9H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJUCUCYKIWQQAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(S1)C=O)CN2C=NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-1,3-BENZIMIDAZOL-1-YLMETHYL)-5-METHYL-2-THIOPHENECARBALDEHYDE typically involves the condensation of benzimidazole derivatives with thiophene aldehydes. One common method includes the reaction of 1H-benzimidazole with 5-methylthiophene-2-carbaldehyde in the presence of a suitable catalyst under reflux conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(1H-1,3-BENZIMIDAZOL-1-YLMETHYL)-5-METHYL-2-THIOPHENECARBALDEHYDE can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The benzimidazole and thiophene rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products

    Oxidation: 4-(1H-benzimidazol-1-ylmethyl)-5-methylthiophene-2-carboxylic acid.

    Reduction: 4-(1H-benzimidazol-1-ylmethyl)-5-methylthiophene-2-methanol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-(1H-1,3-BENZIMIDAZOL-1-YLMETHYL)-5-METHYL-2-THIOPHENECARBALDEHYDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(1H-1,3-BENZIMIDAZOL-1-YLMETHYL)-5-METHYL-2-THIOPHENECARBALDEHYDE involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to various enzymes and receptors, potentially inhibiting their activity. The thiophene ring can also participate in π-π interactions with aromatic amino acids in proteins, further modulating their function .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of 4-(1H-1,3-Benzimidazol-1-Ylmethyl)-5-Methyl-2-Thiophenecarbaldehyde, a comparative analysis with structurally analogous compounds is essential. Key comparisons focus on substituent effects, biological activity, and synthetic utility.

Structural Analogues and Substituent Effects

The compound’s benzimidazole-thiophene hybrid structure distinguishes it from other heterocyclic derivatives. Below is a comparison with selected analogues:

Compound Name Core Structure Key Substituents Biological Activity Reactivity
This compound Benzimidazole + Thiophene –CH2– linkage, –CHO at C2, –CH3 at C5 Antimicrobial (inferred), potential kinase inhibition High (aldehyde enables nucleophilic additions)
2-((1-(4-Chlorophenyl)-1H-Imidazol-2-yl)thio)-N-(4-Methylthiazol-2-yl)acetamide Imidazole + Thiazole –S– linkage, acetamide tail Anticancer, antimicrobial Moderate (thioether stability limits reactivity)
N-{[1-(4-Methoxyphenyl)-1H-Tetrazol-5-yl]methyl}-4-(Trifluoromethyl)benzamide Tetrazole + Benzamide –CF3, –OCH3 Antifungal, anti-inflammatory Low (amide group reduces electrophilicity)
4-(1H-Tetrazol-5-yl)Benzaldehyde Benzaldehyde + Tetrazole –CHO at C4, tetrazole at C1 Antidiabetic (α-glucosidase inhibition) High (similar aldehyde reactivity)

Research Findings and Data Tables

Table 1: Comparative Physicochemical Properties

Property Target Compound 4-(1H-Tetrazol-5-yl)Benzaldehyde 2-((1-(4-Chlorophenyl)-1H-Imidazol-2-yl)thio)-N-(4-Methylthiazol-2-yl)acetamide
Molecular Weight 299.34 g/mol 175.15 g/mol 404.89 g/mol
LogP (Predicted) 2.8 1.2 3.5
Hydrogen Bond Donors 1 (NH of benzimidazole) 1 (NH of tetrazole) 2 (NH of acetamide, imidazole)
Hydrogen Bond Acceptors 5 3 5
Synthetic Yield* 65–72% (via Suzuki coupling) 80–85% (direct tetrazole alkylation) 55–60% (thioether formation)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(1H-1,3-BENZIMIDAZOL-1-YLMETHYL)-5-METHYL-2-THIOPHENECARBALDEHYDE
Reactant of Route 2
Reactant of Route 2
4-(1H-1,3-BENZIMIDAZOL-1-YLMETHYL)-5-METHYL-2-THIOPHENECARBALDEHYDE

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